2,4-Dimethylpyrimidine
Overview
Description
2,4-Dimethylpyrimidine is an organic compound with the molecular formula C₆H₈N₂. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a broad variety of biological and pharmacological activities
Mode of Action
It’s known that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon . This suggests that 2,4-Dimethylpyrimidine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrimidine nucleotide biosynthetic pathway modulates production of biofilm determinants in escherichia coli . This suggests that this compound might have an impact on similar biochemical pathways.
Pharmacokinetics
It’s known that pyrimidine derivatives have been applied on a large scale in the medical and pharmaceutical fields . This suggests that this compound might have favorable ADME properties that allow it to be used as a pharmaceutical drug.
Result of Action
It’s known that pyrimidine derivatives exhibit a broad variety of biological and pharmacological activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that 2-amino-4,6-dimethylpyrimidine benzoic acid single crystal has been successfully grown by the slow evaporation method using water as a solvent . This suggests that the action of this compound might be influenced by environmental factors such as temperature and solvent conditions.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been found that certain pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of acetophenone with formamide in the presence of a catalyst such as zinc chloride. This method allows for the efficient synthesis of pyrimidine derivatives . Another method involves the use of ammonium acetate and dimethylformamide dimethyl acetal, which provides a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and pyrimidine N-oxides .
Scientific Research Applications
2,4-Dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2,4-Dimethylpyrimidine can be compared with other similar compounds such as:
- 2,6-Dimethylpyrimidine
- 4,6-Dimethylpyrimidine
- 2,4-Diaminopyrimidine
Uniqueness: What sets this compound apart is its specific substitution pattern, which influences its chemical reactivity and biological activity. For instance, the presence of methyl groups at positions 2 and 4 can affect its ability to participate in certain chemical reactions and its binding affinity to biological targets .
Properties
IUPAC Name |
2,4-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOWOCKUQWYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162385 | |
Record name | Pyrimidine, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14331-54-5 | |
Record name | Pyrimidine, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIMIDINE, 2,4-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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